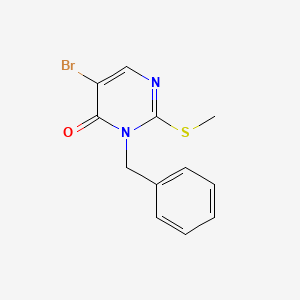
3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one
Cat. No. B8665974
M. Wt: 311.20 g/mol
InChI Key: MDSUOFSPRNXYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07687522B2
Procedure details


5-bromo-2-(methylthio)pyrimidin-4(3H)-one (3.63 g, 16.4 mmol) was suspended in THF (80 ml) and CaH2 powder (1.29, 32.3 mmol) and benzyl bromide (2.6 ml, 22 mmol) were added. The reaction flask was fitted with a reflux condenser and placed in a preheated oil bath (65 C-70 C) and stirred overnight. After 15.5 hours, more benzyl bromide (0.7 ml, 6 mmol) was added, and the temperature of the oil bath was raised to 87 C to achieve reflux. After 19 more hours, the reaction was cooled to 0 C and quenched cautiously with ice water first, and then with water (40 ml). The reaction was warmed to room temperature and stirred as more water (40 ml) and then brine (30 ml) were added. The reaction was extracted with a DCM/MeOH mixture, and the organic extractions were combined, dried over sodium sulfate, filtered, and concentrated. The crude residue was filtered through silica gel (˜3 inches, DCM) to afford the desired 3-benzyl-5-bromo-2-(methylthio)pyrimidin-4(3H)-one (642 mg, 2.06 mmol, 90% purity, 11% yield). MS (ESI pos. ion) m/z: 311 (MH+), 313 (MH+). Calc'd exact mass for C12H11BrN2OS: 310, 312. 1HNMR (400 MHz, CDCl3): 8.09 (s, 1H), 7.42-7.29 (m, 5H), 5.34 (s, 2H), 2.54 (s, 3H).

[Compound]
Name
CaH2
Quantity
32.3 mmol
Type
reactant
Reaction Step Two




Yield
11%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=[O:10])[NH:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[CH2:11]([N:4]1[C:3](=[O:10])[C:2]([Br:1])=[CH:7][N:6]=[C:5]1[S:8][CH3:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.63 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(NC(=NC1)SC)=O
|
Step Two
[Compound]
|
Name
|
CaH2
|
|
Quantity
|
32.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
(65 C-70 C) and stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was fitted with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a preheated oil bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 15.5 hours
|
|
Duration
|
15.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the oil bath was raised to 87 C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to achieve reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 19 more hours, the reaction was cooled to 0 C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched cautiously with ice water first
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred as more water (40 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
brine (30 ml) were added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction was extracted with a DCM/MeOH mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic extractions
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude residue was filtered through silica gel (˜3 inches, DCM)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC=C(C1=O)Br)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.06 mmol | |
| AMOUNT: MASS | 642 mg | |
| YIELD: PERCENTYIELD | 11% | |
| YIELD: CALCULATEDPERCENTYIELD | 12.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
